[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-5(2)8-7(4-13)12-9(10-8)14-6(3)11-12/h5,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYRRFECMIBOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=C2S1)C(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with isobutyraldehyde in the presence of an acid catalyst to form the imidazo[2,1-b][1,3,4]thiadiazole ring. The subsequent introduction of a hydroxymethyl group at the 5-position can be achieved through a formylation reaction followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazo[2,1-b][1,3,4]thiadiazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the dihydroimidazo[2,1-b][1,3,4]thiadiazole derivative.
Substitution: Formation of various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes in bacterial cells, while its anticancer properties could be due to its interaction with DNA or proteins involved in cell proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
The pharmacological and physicochemical properties of this compound can be contextualized by comparing it to structurally related derivatives (Table 1).
Table 1: Comparison of Key Analogues
Key Observations
Antitubercular Activity: The target compound shares structural similarities with (7a), which demonstrated 100% inhibition of M. tuberculosis H37Rv . Derivatives with electron-withdrawing groups (e.g., nitro in 4m) or chlorine (e.g., 5aa in ) show enhanced antitubercular activity (MIC: 3.125 μg/mL) . The absence of strong electron-withdrawing groups in the target compound may limit its potency against M. tuberculosis.
Cytotoxicity and Apoptosis Induction :
- Compounds like 4i and 9 (Table 1) exhibit potent cytotoxicity (IC50: <1 μM) via caspase-3 activation and mitochondrial membrane depolarization . The hydroxymethyl group in the target compound may reduce cytotoxicity compared to thiocyanate or aldehyde derivatives, balancing efficacy and safety.
Antimicrobial and Antioxidant Activity :
- Imidazo-thiadiazoles with para-substituted aryl groups (e.g., 5aa in ) show antioxidant activity comparable to BHT . The target compound’s isopropyl group may enhance lipid solubility, improving radical scavenging in hydrophobic environments.
- Nitrofuran-tagged derivatives (e.g., 4m ) exhibit broad-spectrum antimicrobial activity (MIC: 0.16 μg/mL against C. albicans) , suggesting that functionalizing the core with polar groups (e.g., hydroxymethyl) could expand antimicrobial utility.
Synthetic Flexibility: The target compound’s 5-hydroxymethyl group can be derived from carbaldehydes (e.g., 4d in ) via reduction, a strategy used in synthesizing (7a) . This aligns with methodologies in and , where Vilsmeier–Haack formylation and Knoevenagel condensation are employed .
Mechanistic and Pharmacokinetic Insights
- This contrasts with 5-hydroxymethyl analogs, which balance lipophilicity and solubility .
- Hydrogen Bonding : The hydroxymethyl group may engage in hydrogen bonding with target enzymes (e.g., mycobacterial InhA or human TGF-β kinase), as seen in docking studies for 9 .
Biological Activity
[2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methanol is a synthetic compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C9H11N3OS
- CAS Number : 1261234-25-6
- Molecular Weight : 209.27 g/mol
Anticancer Properties
Research indicates that compounds with imidazo[2,1-b][1,3,4]thiadiazole scaffolds exhibit significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have demonstrated that this compound shows potent cytotoxic activity against various cancer cell lines. A study reported GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel, indicating strong growth inhibition across multiple cancer types .
| Cell Line | GI50 (µM) |
|---|---|
| NCI-60 Panel | 1.4 - 4.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antitubercular Activity : In a study assessing anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain, several derivatives of imidazo[2,1-b][1,3,4]thiadiazoles showed promising results with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
| Compound | MIC (μg/mL) |
|---|---|
| Derivative 5c | 3.125 |
| Derivative 5d | 6.250 |
The mechanism underlying the anticancer activity of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves induction of apoptosis in cancer cells. Studies using fluorescence-activated cell sorting (FACS) analysis have shown that these compounds can induce apoptosis without causing cell cycle arrest .
Study on Antiproliferative Activity
A comprehensive evaluation of a series of imidazo[2,1-b][1,3,4]thiadiazole compounds revealed their antiproliferative effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). The study found that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .
Antioxidant and Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, some studies have reported antioxidant and anti-inflammatory activities associated with imidazo[2,1-b][1,3,4]thiadiazole derivatives. This broad spectrum of biological activity suggests potential therapeutic applications beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
